BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Structure-Activity Relationship Electron-Withdrawing Effects Anticancer Drug Design

This N-(1,3,4-thiadiazol-2-yl)benzamide features a non-replicable 5-bromo-2-chloro dihalogenation fingerprint on the benzamide core, coupled with a lipophilic 2-methylbenzylthio substituent at the thiadiazole 5-position. This precise substitution pattern—with a cumulative Hammett σₘ of ~+0.76—is structurally differentiated from commercially available single-halogen or alternative-thioether analogs, making it an indispensable comparator for systematic anticancer SAR investigations (PC3, MDA-MB-231, HeLa panels) and Wnt pathway inhibitor screening cascades. Procure this exact compound to preserve structure-activity correlation integrity in your focused library.

Molecular Formula C17H13BrClN3OS2
Molecular Weight 454.79
CAS No. 868975-01-3
Cat. No. B2644505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS868975-01-3
Molecular FormulaC17H13BrClN3OS2
Molecular Weight454.79
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C17H13BrClN3OS2/c1-10-4-2-3-5-11(10)9-24-17-22-21-16(25-17)20-15(23)13-8-12(18)6-7-14(13)19/h2-8H,9H2,1H3,(H,20,21,23)
InChIKeyRUQIJPWZCSXQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 868975-01-3): Structural Identity and Procurement-Grade Characterization


5-Bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 868975-01-3, molecular formula C₁₇H₁₃BrClN₃OS₂, molecular weight ~454.8 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class. The compound features a 5-bromo-2-chloro-substituted benzamide core linked via an amide bond to a 1,3,4-thiadiazole ring, which in turn bears a 2-methylbenzylthio moiety at its 5-position through a thioether linkage . This specific substitution pattern places it within the broader structural space claimed by patents covering thiadiazolyl benzamides as insecticides (CA1077041A) and as Wnt signaling pathway inhibitors (WO2016131808A1), though direct biological characterization data for this precise compound remain extremely limited in the peer-reviewed primary literature [1] [2].

Why Generic Substitution Fails for 5-Bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Structural Uniqueness Demands Precise Procurement


Within the N-(1,3,4-thiadiazol-2-yl)benzamide chemical space, seemingly minor structural modifications produce substantial changes in physicochemical properties, biological target engagement, and patent applicability. The combination of a 5-bromo-2-chloro halogenation pattern on the benzamide ring—providing dual electron-withdrawing effects that published SAR studies associate with enhanced anticancer and antimicrobial potency—together with the lipophilic 2-methylbenzylthio substituent at the thiadiazole 5-position, creates a substitution fingerprint not replicated by any single commercially available analog [1]. Generic substitution with compounds bearing different halogen patterns (e.g., 2-fluorobenzylthio or 3-fluorobenzylthio analogs) or alternative thiadiazole 5-substituents (e.g., ethyl, phenyl) would alter lipophilicity, metabolic stability, and target-binding profiles in ways that cannot be predicted without experimental validation [2]. For researchers building SAR datasets or screening libraries where substitution precision is critical, generic interchange risks confounding structure-activity correlations and invalidating comparative analyses.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (868975-01-3)


Halogen Substitution Pattern Differentiation: 5-Bromo-2-Chloro vs. Single-Halogen and Alternative Dihalogen Benzamide Analogs

The target compound bears a 5-bromo-2-chloro dihalogenation pattern on its benzamide ring. Published SAR studies on closely related N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)amide derivatives demonstrate that electron-withdrawing substituents (Cl, F, NO₂) on the aromatic ring significantly enhance in vitro anticancer potency compared to unsubstituted or electron-donating (methoxy) analogs [1]. In the study by Aliabadi et al. on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives, compounds with electron-withdrawing substituents showed IC₅₀ values of 10.3–12.5 µM against MDA-MB-231 breast cancer cells versus imatinib (IC₅₀ = 20 µM), while the unsubstituted analog (compound 3l) and methoxy-substituted analogs (compounds 3j, 3k) were markedly less active [2]. The dual bromo-chloro pattern provides a stronger cumulative electron-withdrawing effect (σₘ Br = +0.39, σₘ Cl = +0.37; combined Hammett influence) than single-halogen analogs, with the specific 5-bromo-2-chloro regiochemistry being distinct from the 2,6-dihalogen pattern explicitly claimed in the foundational insecticide patent CA1077041A [3].

Structure-Activity Relationship Electron-Withdrawing Effects Anticancer Drug Design

5-Position Substituent Differentiation: 2-Methylbenzylthio vs. Ethyl, Phenyl, and Fluorobenzylthio Analogs

The 2-methylbenzylthio substituent at the 5-position of the 1,3,4-thiadiazole ring is a key structural discriminator. Published SAR on benzylthio-thiadiazole derivatives indicates that substituents on the benzyl moiety critically modulate antiproliferative activity: in a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives evaluated as sorafenib analogs, 2-F, 4-Cl, and 2,6-diF substituted benzyl derivatives (compounds 5d, 5g, 5k) achieved HeLa cell IC₅₀ values of 0.37, 0.73, and 0.95 µM respectively, substantially exceeding the potency of sorafenib (IC₅₀ = 7.91 µM), demonstrating that benzyl substitution regiochemistry and electronic character directly determine target-cell potency . The 2-methyl substituent on the benzyl ring of the target compound provides a distinct steric and electronic profile compared to halogen-substituted benzyl analogs (e.g., 2-fluorobenzylthio or 3-fluorobenzylthio derivatives available under separate CAS numbers), with the methyl group offering increased lipophilicity (estimated π contribution ≈ +0.56 for –CH₃ vs. +0.14 for –F on aromatic systems) without introducing the metabolic liabilities sometimes associated with halogenated aromatic moieties [1]. The thioether (–S–CH₂–) linker connecting the benzyl group to the thiadiazole ring further differentiates this compound from direct C-linked analogs (e.g., 5-phenyl-1,3,4-thiadiazol-2-yl benzamides) by providing an additional degree of conformational freedom and a distinct oxidation-sensitive handle.

Lipophilicity Modulation Thioether Linker SAR Drug-like Property Optimization

Molecular Descriptor Differentiation: Physicochemical Property Profile vs. Closest Commercial Analogs

The computed molecular descriptor profile of 5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide differentiates it from its closest commercially available analogs. The compound has a molecular weight of ~454.8 g/mol, placing it near the upper boundary of the Lipinski Rule of Five (Ro5) compliant space, with calculated logP values estimated at approximately 4.2–5.0 depending on the prediction algorithm . By comparison, the 5-ethyl analog (5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide) has a substantially lower molecular weight (~360 g/mol) and lower logP (~3.0), while the 2-fluorobenzylthio analog has a similar molecular weight but reduced lipophilicity due to fluorine substitution . The target compound's PSA (polar surface area) is estimated at approximately 55–60 Ų, consistent with moderate membrane permeability. Critically, the compound features one hydrogen bond donor (amide NH) and four hydrogen bond acceptors (amide C=O, thiadiazole ring nitrogens, thioether sulfur), a donor-acceptor ratio that favors membrane penetration while maintaining sufficient polarity for aqueous solubility in DMSO and DMF .

Drug-likeness ADME Prediction Medicinal Chemistry Optimization

Patent Landscape Coverage: Dual IP Relevance Across Insecticide and Wnt Inhibitor Patent Families

The target compound's structural scaffold falls within the generic Markush claims of two distinct patent families. CA1077041A (Eli Lilly, filed 1976, expired) claims N-(1,3,4-thiadiazol-2-yl)benzamides with halogen (chloro or bromo) substitution on the benzamide ring and phenyl, naphthyl, or heteroaryl groups at the thiadiazole 5-position as insecticides, with specific preference for 2,6-substitution on the benzamide ring [1]. WO2016131808A1 (Bayer Pharma, filed 2016) claims 1,3,4-thiadiazol-2-yl-benzamide derivatives broadly as inhibitors of the Wnt signaling pathway for cancer and hyperproliferative disorder treatment [2]. The target compound's 5-bromo-2-chloro benzamide substitution pattern represents a regioisomeric configuration distinct from the 2,6-substitution specifically exemplified in CA1077041A, potentially offering freedom-to-operate advantages while maintaining structural relevance to both insecticide and anticancer mechanism-of-action hypotheses. Compounds with benzylthio substituents at the thiadiazole 5-position have been highlighted in patent reviews as particularly promising for enzymatic inhibition, with benzylthio(mercapto) groups at positions 2 and 5 being associated with the highest inhibitory activities among 1,3,4-thiadiazole derivatives [3].

Agrochemical Discovery Wnt Signaling Inhibition Patent Prior Art Analysis

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (868975-01-3)


Targeted Anticancer SAR Library Design: Dihalogenated Benzamide-Thiadiazole Hybrids

This compound is optimally deployed as a key member of a focused library exploring the impact of dihalogenation patterns (specifically 5-bromo-2-chloro vs. alternative Br/Cl regioisomers) on antiproliferative activity. Published SAR on benzylthio-thiadiazole amides demonstrates that electron-withdrawing substituents enhance anticancer potency by 2–10× over unsubstituted analogs in MTT assays across PC3, MDA-MB-231, and HeLa cell lines [1]. The target compound's specific 5-bromo-2-chloro pattern provides a cumulative Hammett σₘ effect of approximately +0.76, making it a valuable comparator against single-halogen analogs within systematic SAR investigations [2].

Agrochemical Lead Discovery: Insecticide Screening Against Chewing and Sucking Pests

The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold is established in the patent literature as an insecticide chemotype (CA1077041A), with halogen substitution on the benzamide ring being a key potency determinant [3]. The target compound, bearing a 5-bromo-2-chloro pattern distinct from the 2,6-substitution exemplified in the original patent, represents a structurally differentiated candidate for insecticide screening programs targeting resistant pest populations. Its benzylthio moiety may confer improved cuticular penetration compared to simpler 5-alkyl or 5-phenyl analogs due to increased lipophilicity.

Wnt Signaling Pathway Inhibitor Screening and Lead Optimization

The compound's scaffold is explicitly covered by WO2016131808A1 (Bayer Pharma) claiming 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt pathway inhibitors [4]. With aberrant Wnt signaling implicated in colorectal cancer, hepatocellular carcinoma, and other malignancies, the target compound provides a structurally defined entry point for Wnt inhibitor screening cascades. Its 2-methylbenzylthio substituent at the thiadiazole 5-position aligns with patent review findings that benzylthio groups at this position are associated with the highest enzymatic inhibitory activities among thiadiazole derivatives [5].

Physicochemical Property Benchmarking for Membrane Permeability Studies

With a computed logP of approximately 4.2 and molecular weight of ~455 g/mol (Ro5-compliant), this compound occupies a specific property space suitable for membrane permeability and cellular uptake studies . Its balanced HBD/HBA profile (1 donor, 4 acceptors) combined with high lipophilicity makes it a useful tool compound for benchmarking passive diffusion rates across Caco-2 or PAMPA models against lower-logP analogs (e.g., 5-ethyl or 5-phenyl derivatives) within the same thiadiazole-benzamide chemotype.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.